1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine
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Overview
Description
1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group on the pyridine ring and the pyrazole moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methoxypyridine, undergoes a series of reactions to introduce a methyl group at the 2-position.
Coupling with Pyrazole: The intermediate is then coupled with a pyrazole derivative under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Final Amination:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the methoxy group, forming a simpler pyridine-pyrazole derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors in the body.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by occupying the active site or modulate receptor function by interacting with key residues in the binding pocket .
Comparison with Similar Compounds
1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(6-Methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine: This compound shares the methoxypyridine moiety but differs in the pyrazole substitution.
2-(6-Methoxypyridin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine: Another similar compound with a pyrimidine ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-[(6-methoxypyridin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-10-4-2-3-9(13-10)7-14-6-8(11)5-12-14/h2-6H,7,11H2,1H3 |
InChI Key |
ZZWYJWVIFYHSAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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